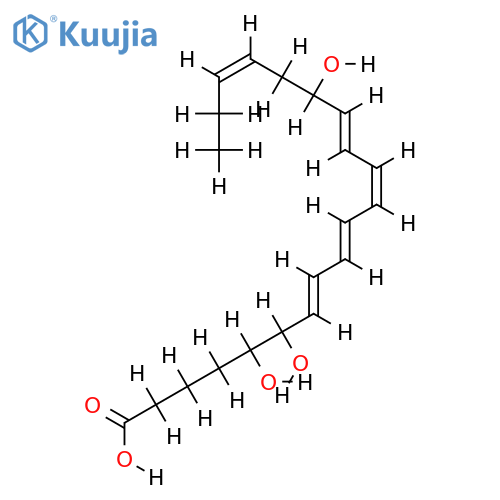Cas no 110657-98-2 (Lipoxin A5)

Lipoxin A5 structure
商品名:Lipoxin A5
CAS番号:110657-98-2
MF:C20H30O5
メガワット:350.449206829071
CID:2030163
Lipoxin A5 化学的及び物理的性質
名前と識別子
-
- Lipoxin A5
- LXA5
- ZZMKOZNTEJVKRY-YJUORNCYSA-N
- 5S,6R,15S-TRIHYDROXY-7E,9E,11Z,13E,17Z-EICOSAPENTAENOIC ACID
-
- インチ: InChI=1S/C20H30O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h3-10,13-14,17-19,21-23H,2,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,8-3-,13-9+,14-10+/t17-,18+,19-/m0/s1
- InChIKey: ZZMKOZNTEJVKRY-YJUORNCYSA-N
- ほほえんだ: CC/C=C\C[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O)O
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 13
Lipoxin A5 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | L468773-25µg |
Lipoxin A5 |
110657-98-2 | 25µg |
$305.00 | 2023-05-18 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65460-100ug |
Lipoxin A5 |
110657-98-2 | 98% | 100ug |
¥10796.00 | 2023-09-08 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-221859A-50 µg |
Lipoxin A5, |
110657-98-2 | 50µg |
¥4,009.00 | 2023-07-10 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65460-50ug |
Lipoxin A5 |
110657-98-2 | 98% | 50ug |
¥5919.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65460-25ug |
Lipoxin A5 |
110657-98-2 | 98% | 25ug |
¥3115.00 | 2023-09-08 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-221859A-50µg |
Lipoxin A5, |
110657-98-2 | 50µg |
¥4009.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-221859-25µg |
Lipoxin A5, |
110657-98-2 | 25µg |
¥2091.00 | 2023-09-05 | ||
| TRC | L468773-50μg |
Lipoxin A5 |
110657-98-2 | 50μg |
$ 483.00 | 2023-04-15 | ||
| TRC | L468773-25μg |
Lipoxin A5 |
110657-98-2 | 25μg |
$ 305.00 | 2023-04-15 | ||
| TRC | L468773-50µg |
Lipoxin A5 |
110657-98-2 | 50µg |
$483.00 | 2023-05-18 |
Lipoxin A5 関連文献
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
110657-98-2 (Lipoxin A5) 関連製品
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
